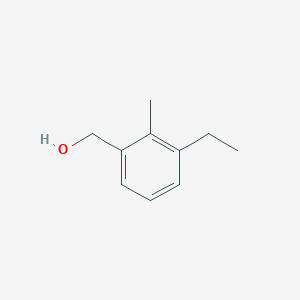

(3-Ethyl-2-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Ethyl-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a type of benzyl alcohol derivative, characterized by the presence of an ethyl group and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Ethyl-2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where an organomagnesium halide reacts with a carbonyl compound to form the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethyl-2-methylphenyl)methanol undergoes various chemical reactions, including:

Reduction: It can be reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or tosylates.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, tosylates

Major Products Formed

Oxidation: Corresponding aldehyde or ketone

Reduction: Corresponding hydrocarbon

Substitution: Various substituted benzyl alcohol derivatives

Applications De Recherche Scientifique

(3-Ethyl-2-methylphenyl)methanol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms and pathways.

Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of (3-Ethyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Methylphenyl)methanol

- (2-Ethylphenyl)methanol

- (4-Ethyl-2-methylphenyl)methanol

Uniqueness

(3-Ethyl-2-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Activité Biologique

Introduction

(3-Ethyl-2-methylphenyl)methanol, also known by its CAS number 55262-15-2, is an organic compound with potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Preparation Methods

The synthesis of this compound can be achieved through various methods:

- Reduction of Ketones : The compound can be synthesized by reducing the corresponding ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (THF) or diethyl ether.

- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the ketone under hydrogen gas pressure using palladium on carbon (Pd/C) is a common method due to its efficiency and scalability.

| Property | Value |

|---|---|

| CAS No. | 55262-15-2 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Purity | ≥95% |

The biological activity of this compound is influenced by its hydroxyl group, which allows for hydrogen bonding with biological molecules. This interaction can modulate enzyme activity and receptor binding, potentially impacting various cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study 1: Methanol Poisoning and Its Implications

A relevant case study highlighted the dangers associated with methanol exposure, which can lead to severe health complications. In a report from King Abdul Aziz Specialist Hospital, six cases of methanol poisoning were documented, emphasizing the need for careful monitoring and treatment protocols for methanol-related toxicity . Although this case does not directly involve this compound, it underscores the importance of understanding the biological implications of methanol derivatives.

Case Study 2: Biological Activity Assessment

In a study assessing various phenolic compounds' biological activities, this compound was included among other derivatives. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Notes |

|---|---|---|

| (3-Methylphenyl)methanol | Moderate antibacterial | Less potent than target compound |

| (2-Ethylphenyl)methanol | Low anti-inflammatory | Structural differences affect activity |

| (3-Bromo-2-methylphenyl)methanol | High cytotoxicity | Presence of bromine enhances reactivity |

Propriétés

Formule moléculaire |

C10H14O |

|---|---|

Poids moléculaire |

150.22 g/mol |

Nom IUPAC |

(3-ethyl-2-methylphenyl)methanol |

InChI |

InChI=1S/C10H14O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6,11H,3,7H2,1-2H3 |

Clé InChI |

OCDGENVBNLMBMK-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=CC=C1)CO)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.